(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 852132-43-5
VCID: VC6355166
InChI: InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
SMILES: CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4
Molecular Formula: C18H19N3OS
Molecular Weight: 325.43

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone

CAS No.: 852132-43-5

Cat. No.: VC6355166

Molecular Formula: C18H19N3OS

Molecular Weight: 325.43

* For research use only. Not for human or veterinary use.

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone - 852132-43-5

Specification

CAS No. 852132-43-5
Molecular Formula C18H19N3OS
Molecular Weight 325.43
IUPAC Name (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Standard InChI Key PKBWDGAWMJCDGL-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, (3-methyl-6-phenylimidazo[2,1-b] thiazol-2-yl)-piperidin-1-ylmethanone, reflects its hybrid structure combining an imidazo[2,1-b]thiazole scaffold with a piperidine carbonyl group. The molecular formula C₁₈H₁₉N₃OS (molecular weight: 325.43 g/mol) underscores its moderate hydrophobicity, a trait critical for membrane permeability in drug design. Key structural features include:

  • A bicyclic imidazo[2,1-b]thiazole system with a methyl group at position 3 and a phenyl ring at position 6.

  • A piperidin-1-ylmethanone substituent at position 2 of the imidazo-thiazole core.

The three-dimensional conformation, as inferred from its InChIKey (PKBWDGAWMJCDGL-UHFFFAOYSA-N), suggests planar aromatic regions and a flexible piperidine tail, which may influence binding to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number852132-43-5
Molecular FormulaC₁₈H₁₉N₃OS
Molecular Weight325.43 g/mol
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4
XLogP33.2 (estimated)

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone typically involves multi-step reactions to construct the imidazo-thiazole core followed by functionalization with the piperidine moiety. A representative approach includes:

  • Formation of the Imidazo-Thiazole Core: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-diketones under basic conditions .

  • Introduction of the Piperidine Group: Reaction of the imidazo-thiazole intermediate with piperidine-1-carbonyl chloride or via Ullmann-type coupling in the presence of a palladium catalyst.

Notably, the methyl group at position 3 is introduced early in the synthesis through alkylation or by using pre-functionalized starting materials .

Structural Analogues and Activity Trends

Modifications to the parent structure have been explored to enhance pharmacological properties. For example:

  • Phenyl Ring Substitutions: Electron-withdrawing groups (e.g., Cl, NO₂) at the para position of the phenyl ring improve cytotoxicity in cancer cell lines .

  • Piperidine Replacements: Morpholine or 4-methylpiperazine variants alter solubility and target affinity, as seen in analogues tested against VEGFR2 kinase .

Biological Activity and Mechanistic Insights

Anticancer Activity

The compound’s imidazo-thiazole core aligns with known anticancer scaffolds. Key findings from analogues include:

  • Inhibition of Kinase Pathways: Pyridinyl-substituted derivatives suppress VEGFR2 (IC₅₀: 1.4–22.6 µM) and EGFR, reducing proliferation in MDA-MB-231 breast cancer cells .

  • Apoptosis Induction: Thiadiazole-fused analogues trigger caspase-3 activation in pancreatic adenocarcinoma cells (SUIT-2, IC₅₀: 5.11–10.8 µM) .

Table 2: Cytotoxic Activity of Structural Analogues

CompoundCell LineIC₅₀ (µM)Target
5l MDA-MB-2311.4VEGFR2
9c SUIT-25.11Caspase-3
Sorafenib MDA-MB-2315.2Multi-kinase

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: The precise molecular targets (e.g., kinases, GPCRs) remain unvalidated.

  • In Vivo Efficacy: No published studies on tumor xenograft models.

Proposed Studies

  • Proteomic Profiling: To identify binding partners using affinity chromatography-mass spectrometry.

  • SAR Expansion: Systematic variation of the piperidine and phenyl groups to optimize potency.

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